(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound "(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a benzo[d]thiazole core with multiple functional groups. Key structural attributes include:
- Benzo[d]thiazole ring: A bicyclic system with sulfur and nitrogen atoms, substituted at positions 3 (allyl group), 2 (imino linkage), and 6 (ethyl ester).
- Imino group: A (Z)-configured Schiff base linkage connecting the thiazole ring to a 1,3-dioxoisoindolin-2-yl acetyl moiety.
Such compounds are often explored for their bioactivity (e.g., antimicrobial, anticancer) due to the thiazole and isoindolinone moieties, which are known pharmacophores .
Properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-3-11-25-17-10-9-14(22(30)31-4-2)12-18(17)32-23(25)24-19(27)13-26-20(28)15-7-5-6-8-16(15)21(26)29/h3,5-10,12H,1,4,11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHYIBYVZKIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate represents a novel class of thiazole-based heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Isoindolinone Moiety : Contributes to the compound's potential as a drug candidate due to its structural versatility.
- Carboxylate Group : Enhances solubility and bioavailability.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. Specifically, the compound has shown potent activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effects of the compound on breast cancer cells.
- Findings : The compound exhibited a significant reduction in cell viability at concentrations of 10 µM and 25 µM, with IC50 values determined through MTT assays.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry, highlighting the compound's ability to trigger programmed cell death in cancer cells .
- Comparison with Standard Drugs :
The biological activity of (Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further proliferation.
- Inhibition of Key Enzymes : It has been shown to inhibit histone acetylase activity, which is crucial for cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have been noted for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Toxicity Studies
Toxicological assessments are critical for determining the safety profile of new compounds. Initial studies indicate that (Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits low toxicity in vitro against non-cancerous cell lines at therapeutic concentrations.
Table 1: Antiproliferative Activity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| MDA-MB-231 | 15 | Cell cycle arrest |
| Normal Epithelial | >50 | Low cytotoxicity |
Table 2: Comparison with Standard Chemotherapeutics
| Compound | IC50 (µM) | Type |
|---|---|---|
| Doxorubicin | 8 | Chemotherapy |
| (Z)-Ethyl Compound | 10 | Novel Thiazole |
Chemical Reactions Analysis
Imine Hydrolysis
The imine group (C=N) can undergo hydrolysis under acidic or basic conditions to yield amine and carbonyl products. This reaction typically follows first-order kinetics.
Reaction :
Ester Hydrolysis
The ethyl ester group (COOEt) can hydrolyze to form carboxylic acid under acidic or basic conditions.
Reaction :
Allyl Group Reactivity
The allyl substituent (CH₂CH=CH₂) may undergo polymerization or addition reactions under radical or ionic conditions.
Thiazole Ring Formation
The benzo[d]thiazole core formation involves a retro-synthetically designed pathway:
-
Condensation : ATP reacts with carboxylic acids to form o-amidethiophenols.
-
Cyclization : Intramolecular nucleophilic attack by the thiol group on the carbonyl carbon forms the thiazolidine intermediate.
-
Dehydration : Heating or catalytic dehydration yields the thiazole derivative .
Dioxoisoindoline Stability
The 1,3-dioxoisoindoline moiety is stable under standard conditions but may undergo ring-opening reactions under strong nucleophilic or acidic conditions.
Reaction Conditions and Catalysts
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
Insights :
Computational Similarity Analysis
Graph-based structure comparison methods (e.g., subgraph isomorphism detection) and binary fingerprint similarity coefficients (e.g., Tanimoto index) are widely used to quantify molecular likeness .
Table 3: Hypothetical Similarity Coefficients*
| Compound Pair | Tanimoto Coefficient | Common Subgraphs |
|---|---|---|
| Compound A vs. Imidazo-thiazole | 0.65 | Thiazole ring, nitro group |
| Compound A vs. Triazole 3a | 0.58 | Aromatic core, Schiff base |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a thiazole precursor (e.g., 2-aminothiazol-4(5H)-one derivatives) with a formyl-indole carboxylate in acetic acid (AcOH) for 3–5 hours . Alternative methods include using thiourea derivatives with chloroacetic acid and sodium acetate under similar reflux conditions . The Z-configuration is often stabilized by intramolecular hydrogen bonding, confirmed via NOE experiments or X-ray crystallography .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves spectroscopic techniques:
- IR Spectroscopy : Identifies carbonyl (C=O) and imine (C=N) stretches (e.g., 1680–1720 cm⁻¹ for the dioxoisoindolinone moiety) .
- NMR : ¹H/¹³C NMR resolves allyl protons (δ 5.0–6.0 ppm) and thiazole ring protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) clarifies ambiguous assignments .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .
Q. What functional groups dictate its reactivity?
- Methodological Answer : Key groups include:
- Thiazole Ring : Participates in electrophilic substitution or coordination with metal catalysts .
- Dioxoisoindolinone Moiety : Acts as an electron-withdrawing group, influencing cyclization kinetics .
- Allyl Group : Enables [3+2] cycloaddition or radical-mediated modifications .
Q. Which solvents and catalysts are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while acetic acid catalyzes imine formation . Catalytic Pd/C (10%) is used for hydrogenation steps in ethanol/THF mixtures . Sodium acetate buffers pH during cyclization .
Q. How stable is the compound under varying storage conditions?
- Methodological Answer : Stability tests show degradation at >40°C or prolonged UV exposure. Store at –20°C under inert gas (N₂/Ar). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace AcOH with DMF to reduce side reactions (e.g., ester hydrolysis) .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .
Q. What mechanistic insights explain the Z-configuration’s predominance?
- Methodological Answer : The Z-isomer forms due to steric hindrance between the allyl group and thiazole ring, as shown by DFT calculations. Transition state analysis reveals lower energy barriers for Z-configuration stabilization . Confirm via X-ray crystallography or NOESY (nuclear Overhauser effect) .
Q. How to resolve contradictions in spectral data (e.g., NMR peak splitting)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening .
- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous coupling patterns .
- 2D NMR : HSQC/HMBC correlations map long-range couplings (e.g., imine-to-thiazole connectivity) .
Q. What computational methods predict its bioactivity or reactivity?
- Methodological Answer :
- Molecular Docking : Screen against kinase targets (e.g., GSK-3β) using AutoDock Vina .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
- MD Simulations : Assess solvation dynamics in water/DMSO mixtures .
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
